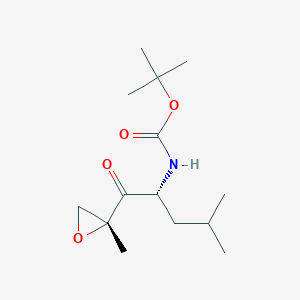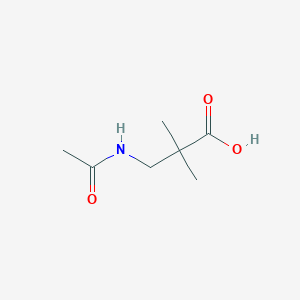![molecular formula C8H10FNS B1380225 [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine CAS No. 1516651-17-4](/img/structure/B1380225.png)
[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C8H10FNS It is characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a benzene ring, along with a methanamine group
Wissenschaftliche Forschungsanwendungen
[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety information available indicates that “[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine” is potentially dangerous. The compound has been assigned the GHS05 pictogram, indicating that it is corrosive . Hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331), among others .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluorobenzene.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorine atom or the methanamine group, potentially leading to defluorination or the formation of secondary amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Secondary amines, defluorinated compounds.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wirkmechanismus
The mechanism of action of [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylsulfanyl group can influence the compound’s binding affinity and selectivity. The methanamine group may facilitate interactions with biological macromolecules, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
- [2-Fluoro-6-(methylthio)phenyl]methanamine
- [2-Fluoro-6-(ethylsulfanyl)phenyl]methanamine
- [2-Fluoro-6-(methylsulfanyl)phenyl]ethanamine
Comparison:
- Unique Features: The specific combination of the fluorine atom, methylsulfanyl group, and methanamine group in [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine provides unique chemical and biological properties that may not be present in similar compounds.
- Chemical Properties: Variations in the alkyl chain length or the position of the substituents can lead to differences in reactivity, stability, and biological activity.
Eigenschaften
IUPAC Name |
(2-fluoro-6-methylsulfanylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQJRMFUOXDIOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
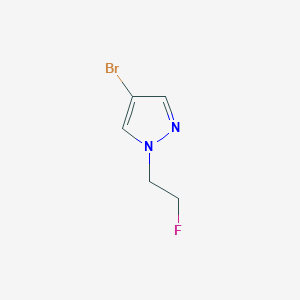
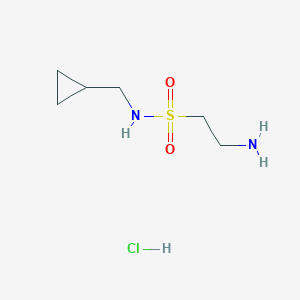
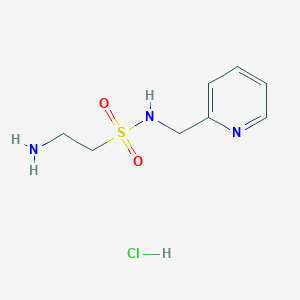
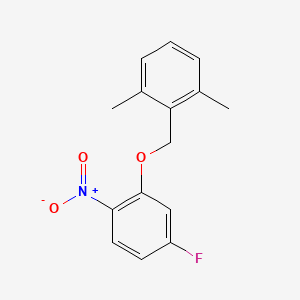

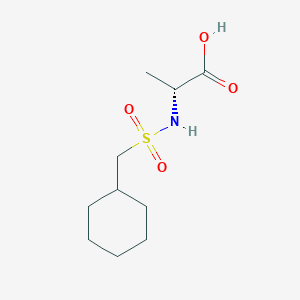
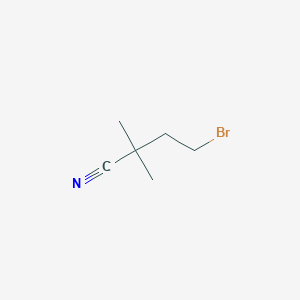
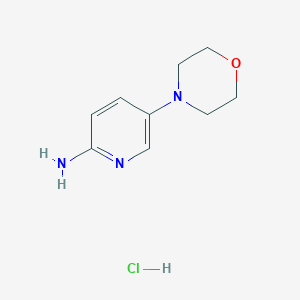
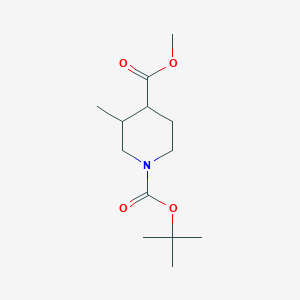
![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
